molecular formula C15H18N2S B1416652 1-[(5-Phenylthiophen-2-yl)methyl]piperazine CAS No. 1000933-43-6

1-[(5-Phenylthiophen-2-yl)methyl]piperazine

Cat. No.: B1416652
CAS No.: 1000933-43-6
M. Wt: 258.4 g/mol
InChI Key: ICTGLJZWSFWSGS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(5-Phenylthiophen-2-yl)methyl]piperazine typically involves the reaction of piperazine with a phenylthienyl derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(5-Phenylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(5-Phenylthiophen-2-yl)methyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and enzyme activity.

    Medicine: Research into potential therapeutic applications, including its effects on various biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Phenylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(5-Phenylthiophen-2-yl)methyl]piperazine can be compared with other similar compounds, such as:

    This compound: Similar structure but with slight differences in the thiophene ring.

    1-[(5-Phenylfur-2-yl)methyl]piperazine: Contains a furan ring instead of a thiophene ring.

    1-[(5-Phenylpyrrol-2-yl)methyl]piperazine: Features a pyrrole ring in place of the thiophene ring.

Properties

IUPAC Name

1-[(5-phenylthiophen-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-2-4-13(5-3-1)15-7-6-14(18-15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGLJZWSFWSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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